
2,3-Dichloroquinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloroquinolin-8-ol is a chemical compound belonging to the quinoline family. It is characterized by the presence of two chlorine atoms at the 2nd and 3rd positions and a hydroxyl group at the 8th position on the quinoline ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloroquinolin-8-ol typically involves the chlorination of quinolin-8-ol. The process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-chlorination.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar chlorination process but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the consistency and purity of the product. The final compound is then purified using techniques such as recrystallization or column chromatography to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dichloroquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atoms at the 2nd and 3rd positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3-Dichloroquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in treating bacterial and fungal infections.
Medicine: It is explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dichloroquinolin-8-ol involves its interaction with cellular components. It is believed to inhibit the growth of microorganisms by interfering with their DNA synthesis and repair mechanisms. The compound may also induce oxidative stress in cells, leading to cell death. Its exact molecular targets and pathways are still under investigation, but it is known to affect various enzymes and proteins involved in cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
- 5,7-Dichloroquinolin-8-ol
- 5-Chloroquinolin-8-ol
- 5,7-Diiodoquinolin-8-ol
- 8-Hydroxyquinoline
Comparison: 2,3-Dichloroquinolin-8-ol is unique due to the specific positioning of chlorine atoms at the 2nd and 3rd positions, which imparts distinct chemical and biological properties. Compared to 5,7-Dichloroquinolin-8-ol, which has chlorine atoms at the 5th and 7th positions, this compound exhibits different reactivity and selectivity in chemical reactions. The presence of the hydroxyl group at the 8th position in all these compounds contributes to their antimicrobial activity, but the exact positioning of other substituents can significantly influence their overall efficacy and application.
Eigenschaften
CAS-Nummer |
37396-44-4 |
|---|---|
Molekularformel |
C9H5Cl2NO |
Molekulargewicht |
214.04 g/mol |
IUPAC-Name |
2,3-dichloroquinolin-8-ol |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-4-5-2-1-3-7(13)8(5)12-9(6)11/h1-4,13H |
InChI-Schlüssel |
XDONNFGLKABZET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=C(N=C2C(=C1)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-5H-chromeno[4,3-d]pyrimidine](/img/structure/B11888743.png)
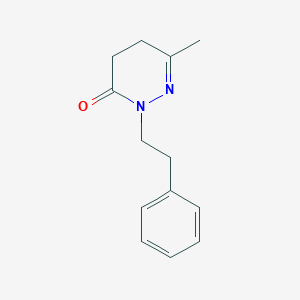

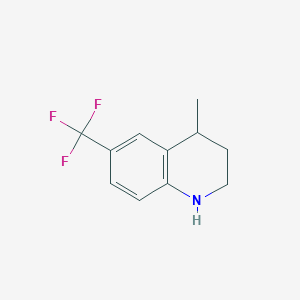
![3-Ethyl-9H-furo[3,4-b]chromen-9-one](/img/structure/B11888775.png)
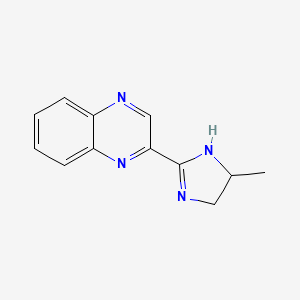
![3-(4-Fluorophenyl)imidazo[1,2-A]pyridine](/img/structure/B11888792.png)
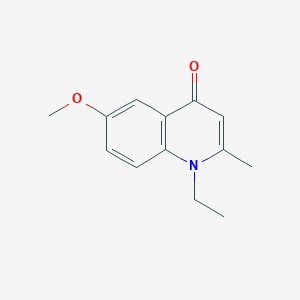
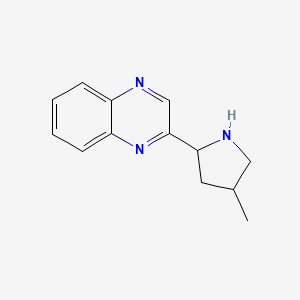

![2',3',4',9'-Tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]](/img/structure/B11888805.png)
![4-Methyl-4-[(trimethylsilyl)oxy]oxane-2,6-dione](/img/structure/B11888813.png)
